2-({1-[(4-Ethoxyphenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine
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Overview
Description
2-({1-[(4-Ethoxyphenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine ring substituted with a trifluoromethyl group and an ether linkage to a piperidine ring, which is further substituted with a 4-ethoxyphenylmethyl group. The unique structure of this compound makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild reaction conditions and high functional group tolerance . The reaction conditions often include the use of palladium catalysts and boron reagents, such as pinacol boronic esters .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(4-Ethoxyphenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalysts.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may result in the removal of certain substituents.
Scientific Research Applications
2-({1-[(4-Ethoxyphenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a ligand for specific receptors.
Industry: It is utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-({1-[(4-Ethoxyphenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and triggering downstream signaling pathways. The trifluoromethyl group and the piperidine ring play crucial roles in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)benzoic acid
- 2-[3-(1-methyl-piperidin-4-yl)-propylamino]-pyrimidine-5-carboxylic acids
Uniqueness
Compared to similar compounds, 2-({1-[(4-Ethoxyphenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxyphenylmethyl group enhances its lipophilicity, while the trifluoromethyl group increases its metabolic stability and binding affinity to molecular targets.
Properties
Molecular Formula |
C19H22F3N3O2 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-[1-[(4-ethoxyphenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C19H22F3N3O2/c1-2-26-15-5-3-14(4-6-15)13-25-11-8-16(9-12-25)27-18-23-10-7-17(24-18)19(20,21)22/h3-7,10,16H,2,8-9,11-13H2,1H3 |
InChI Key |
NDDZMOMAEQVMLO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCC(CC2)OC3=NC=CC(=N3)C(F)(F)F |
Origin of Product |
United States |
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